molecular formula C4H8F3NO B2552941 (2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol CAS No. 2162986-83-4

(2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol

Cat. No.: B2552941
CAS No.: 2162986-83-4
M. Wt: 143.109
InChI Key: MAINWOGXJHYRLE-PWNYCUMCSA-N
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Description

(2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol is an organic compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a trifluoromethyl group, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group can produce various substituted amines.

Scientific Research Applications

(2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol: This compound shares a similar chiral structure but lacks the trifluoromethyl group.

    Cyclohexanol: A simpler alcohol that can undergo similar oxidation and reduction reactions but does not have the same functional group diversity.

Uniqueness

(2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol is unique due to its combination of a trifluoromethyl group, an amino group, and a hydroxyl group. This combination provides a distinct set of chemical properties, making it a versatile and valuable compound for various applications.

Properties

IUPAC Name

(2R,3R)-3-amino-4,4,4-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c1-2(9)3(8)4(5,6)7/h2-3,9H,8H2,1H3/t2-,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAINWOGXJHYRLE-PWNYCUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(F)(F)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162986-83-4
Record name rac-(2R,3R)-3-amino-4,4,4-trifluorobutan-2-ol
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